2-(2-(Trifluoromethoxy)phenyl)pyrimidine-5-carboxylic acid
Description
Structural Characterization of 2-(2-(Trifluoromethoxy)phenyl)pyrimidine-5-carboxylic Acid
Molecular Architecture and Crystallographic Analysis
The molecular structure of 2-(2-(trifluoromethoxy)phenyl)pyrimidine-5-carboxylic acid (C₁₂H₇F₃N₂O₃) features a pyrimidine ring substituted at the 5-position with a carboxylic acid group and at the 2-position with a 2-(trifluoromethoxy)phenyl moiety. The trifluoromethoxy (-OCF₃) group introduces strong electron-withdrawing effects, which influence the compound’s reactivity and intermolecular interactions.
The SMILES string C1=CC=C(C(=C1)OC(F)(F)F)C2=NC=C(C=N2)C(=O)O encodes the connectivity, highlighting the planar pyrimidine core and the ortho-substituted phenyl ring. While crystallographic data for this specific compound remains unreported, X-ray diffraction studies of related trifluoromethyl pyrimidine derivatives (e.g., compound 5a in ) reveal distorted tetrahedral geometries around the trifluoromethyl group and hydrogen-bonding interactions involving the carboxylic acid moiety. Such interactions likely stabilize the crystal lattice in analogous structures.
Table 1: Key Structural Parameters
| Parameter | Value/Description | Source |
|---|---|---|
| Molecular formula | C₁₂H₇F₃N₂O₃ | |
| Molecular weight | 284.19 g/mol | |
| SMILES | C1=CC=C(C(=C1)OC(F)(F)F)C2=NC=C(C=N2)C(=O)O |
|
| InChIKey | LPGIZRHIOHOLEX-UHFFFAOYSA-N |
Spectroscopic Profiling (NMR, FT-IR, UV-Vis)
¹H NMR Spectroscopy : Although direct NMR data for this compound is unavailable, analogous pyrimidine-carboxylic acids exhibit characteristic signals. For example, the carboxylic acid proton in 6-(trifluoromethyl)pyrimidine derivatives appears as a singlet near δ 10.46 ppm, while pyrimidine ring protons resonate as singlets between δ 7.78–8.99 ppm. The ortho-substituted phenyl group’s protons are expected to split into multiplets due to coupling with adjacent fluorine atoms.
¹³C NMR : Quartets near δ 121–156 ppm typically signify carbon atoms adjacent to trifluoromethoxy groups, as observed in related compounds. The carbonyl carbon of the carboxylic acid group resonates near δ 168–172 ppm.
FT-IR Spectroscopy : Stretching vibrations for the carboxylic acid group (O-H: ~2500–3300 cm⁻¹, C=O: ~1680–1720 cm⁻¹) and C-F bonds (1100–1250 cm⁻¹) dominate the spectrum. The trifluoromethoxy group’s asymmetric stretching appears near 1280 cm⁻¹.
UV-Vis Spectroscopy : Pyrimidine derivatives absorb strongly in the UV region (λmax ~260–280 nm) due to π→π* transitions in the aromatic system. Electron-withdrawing groups like -OCF₃ redshift absorption maxima by destabilizing the HOMO.
Computational Modeling of Electronic Structure
Density functional theory (DFT) calculations predict the electronic distribution and reactive sites. For similar trifluoromethyl pyrimidines, the HOMO is localized on the pyrimidine ring and carboxylic acid group, while the LUMO resides on the electron-deficient trifluoromethoxy-substituted phenyl ring. This polarization facilitates nucleophilic attacks at the phenyl ring and electrophilic interactions at the pyrimidine core.
The trifluoromethoxy group’s electronegativity induces a dipole moment of ~3.2 D, enhancing solubility in polar aprotic solvents. Natural bond orbital (NBO) analysis further reveals hyperconjugative interactions between the oxygen lone pairs and σ* orbitals of adjacent C-F bonds, stabilizing the -OCF₃ group.
Comparative Analysis with Analogous Pyrimidine Derivatives
Comparative studies highlight the impact of substituents on physicochemical properties:
Table 2: Substituent Effects on Pyrimidine Derivatives
The -OCF₃ group increases molecular weight by 16 g/mol compared to -CF₃ derivatives and enhances polarity due to the oxygen atom’s electronegativity. This substitution also reduces lipophilicity (logP decreases by ~0.5 units), impacting bioavailability.
Properties
IUPAC Name |
2-[2-(trifluoromethoxy)phenyl]pyrimidine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3N2O3/c13-12(14,15)20-9-4-2-1-3-8(9)10-16-5-7(6-17-10)11(18)19/h1-6H,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPGIZRHIOHOLEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=C(C=N2)C(=O)O)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution (NAS) with Trifluoromethoxyphenyl Groups
A widely adopted method involves introducing the 2-(trifluoromethoxy)phenyl moiety via NAS on a pre-formed pyrimidine scaffold. For instance, 5-bromo-2-cyanopyrimidine serves as a key intermediate, where the bromine atom at position 5 is replaced by a carboxylic acid group post-functionalization.
Procedure :
-
Intermediate Synthesis :
-
React 5-bromo-2-cyanopyrimidine with 2-(trifluoromethoxy)phenol in the presence of cesium carbonate and a copper-based catalyst (e.g., cuprous iodide and 1,10-phenanthroline ) in toluene at 80–110°C.
-
The reaction proceeds via a Ullmann-type coupling, leveraging the electron-deficient nature of the pyrimidine ring to facilitate aryl-oxygen bond formation.
-
-
Cyano Hydrolysis :
Optimization Data :
| Parameter | Range Tested | Optimal Condition | Yield (%) |
|---|---|---|---|
| Reaction Temperature | 80–110°C | 110°C | 90 |
| Catalyst Loading | 10–20% CuI | 15% CuI | 85 |
| Hydrolysis Time | 4–12 h | 8 h | 67 |
Cyclocondensation Strategies
An alternative route constructs the pyrimidine ring de novo with pre-installed substituents. This method employs β-keto esters and trifluoroacetamidine in a cyclocondensation reaction:
Procedure :
-
Trifluoroacetamidine Synthesis :
-
Pyrimidine Formation :
Key Insight :
-
The trifluoromethoxyphenyl group is introduced via a Suzuki coupling post-cyclocondensation, using 2-(trifluoromethoxy)phenylboronic acid and a palladium catalyst.
Catalytic Systems and Substrate Scope
Copper-Catalyzed Coupling
The use of cuprous iodide and 1,10-phenanthroline in toluene (as described in) proves effective for NAS reactions. These catalysts mitigate side reactions such as dehalogenation, achieving yields up to 90% for aryl ether formation.
Palladium-Mediated Cross-Coupling
For Suzuki reactions, Pd(PPh3)4 in a dioxane/water mixture facilitates the coupling of 2-chloropyrimidine-5-carbonitrile with aryl boronic acids. This method is particularly advantageous for introducing sterically hindered groups like 2-(trifluoromethoxy)phenyl .
Comparative Yields :
| Method | Catalyst | Yield (%) |
|---|---|---|
| Copper-Catalyzed NAS | CuI/Phenanthroline | 85 |
| Suzuki Coupling | Pd(PPh3)4 | 78 |
Hydrolysis and Functional Group Interconversion
The conversion of pyrimidine-5-carbonitrile to the carboxylic acid is critical. Alkaline hydrolysis with KOH (2–4 equivalents) in refluxing water for 8 hours achieves complete conversion. Acidic workup (pH 3–4) ensures high-purity isolation.
Side Reactions :
-
Prolonged hydrolysis (>12 h) leads to decarboxylation, reducing yields by 15–20%.
-
Using NaOH instead of KOH results in slower kinetics due to reduced solubility.
Industrial Scalability and Process Challenges
Solvent Selection
Biological Activity
The compound 2-(2-(Trifluoromethoxy)phenyl)pyrimidine-5-carboxylic acid is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular structure of 2-(2-(Trifluoromethoxy)phenyl)pyrimidine-5-carboxylic acid features a pyrimidine ring substituted with a trifluoromethoxy group and a carboxylic acid moiety. The presence of the trifluoromethoxy group is significant as it can enhance lipophilicity and influence the compound's interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C12H10F3N3O2 |
| Molecular Weight | 273.22 g/mol |
| IUPAC Name | 2-(2-(Trifluoromethoxy)phenyl)pyrimidine-5-carboxylic acid |
| CAS Number | Not available |
The biological activity of 2-(2-(Trifluoromethoxy)phenyl)pyrimidine-5-carboxylic acid is primarily attributed to its interaction with various molecular targets:
- Antimicrobial Activity : Studies indicate that pyrimidine derivatives exhibit significant antibacterial properties. For instance, compounds similar to 2-(2-(Trifluoromethoxy)phenyl)pyrimidine-5-carboxylic acid have shown effectiveness against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Effects : The compound may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. In vitro studies have reported IC50 values indicating potent inhibition of COX-2, suggesting potential use in treating inflammatory diseases .
- Anticancer Properties : Preliminary research has indicated that derivatives of pyrimidines can induce apoptosis in cancer cells. The presence of electron-withdrawing groups like trifluoromethoxy may enhance the anticancer activity by affecting cell signaling pathways involved in proliferation and survival .
Case Studies
- Antibacterial Activity : A study evaluating various pyrimidine derivatives found that those containing trifluoromethoxy groups exhibited enhanced antibacterial activity compared to their non-fluorinated counterparts. The mechanism involves disruption of bacterial cell wall synthesis .
- Anti-inflammatory Activity : In a model of carrageenan-induced paw edema in rats, compounds similar to 2-(2-(Trifluoromethoxy)phenyl)pyrimidine-5-carboxylic acid demonstrated significant reduction in inflammation markers, correlating with decreased COX-2 expression .
- Anticancer Studies : Research focusing on the cytotoxic effects of pyrimidine derivatives revealed that certain analogs led to a significant decrease in cell viability in cancer cell lines such as A549 (lung cancer) and Caco-2 (colon cancer). The study highlighted the role of structural modifications in enhancing biological efficacy .
Scientific Research Applications
Anticancer Activity
Research has shown that pyrimidine derivatives exhibit promising anticancer properties. The incorporation of the trifluoromethoxy group into pyrimidine structures can enhance their cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that similar compounds exhibit significant cytotoxicity against breast cancer cell lines (MCF-7, T47-D, and MDA-MB231), with IC50 values indicating effective inhibition of cancer cell growth .
Table 1: Cytotoxicity of Pyrimidine Derivatives Against Cancer Cell Lines
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| 2-(2-(Trifluoromethoxy)phenyl)pyrimidine-5-carboxylic acid | MCF-7 | TBD |
| Similar Pyrimidine Derivative | T47-D | 27.7 |
| Similar Pyrimidine Derivative | MDA-MB231 | 39.2 |
Antimicrobial Activity
The compound's structural characteristics also suggest potential antimicrobial applications. Pyrimidine derivatives are known for their antibacterial and antifungal activities. Studies have reported that compounds with electron-withdrawing groups like trifluoromethoxy show enhanced activity against Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans and Aspergillus niger .
Table 2: Antimicrobial Activity of Pyrimidine Derivatives
| Compound Name | Microorganism | MIC (µg/mL) |
|---|---|---|
| 2-(2-(Trifluoromethoxy)phenyl)pyrimidine-5-carboxylic acid | S. aureus | TBD |
| Similar Pyrimidine Derivative | E. coli | TBD |
| Similar Pyrimidine Derivative | C. albicans | TBD |
Material Science
The unique electronic properties of the trifluoromethoxy group make this compound suitable for applications in material science, particularly in the development of organic electronics and photonic devices. The fluorinated moiety can enhance the stability and performance of organic semiconductors, making them more efficient for electronic applications .
Case Study 1: Anticancer Research
A study focusing on the synthesis of pyrimidine derivatives demonstrated that modifying the structure with trifluoromethoxy groups significantly increased the anticancer activity against multiple cell lines. The research utilized MTT assays to evaluate cytotoxicity, revealing that these modifications could lead to new therapeutic agents for cancer treatment .
Case Study 2: Antimicrobial Evaluation
Another investigation assessed the antimicrobial efficacy of various pyrimidine derivatives against common pathogens. The results indicated that compounds containing trifluoromethoxy groups exhibited superior inhibition compared to their non-fluorinated counterparts, highlighting their potential as new antimicrobial agents .
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes esterification under acidic or coupling conditions:
| Reaction Type | Reagents/Conditions | Product | Yield* | Reference |
|---|---|---|---|---|
| Acid-catalyzed esterification | Methanol/H₂SO₄, reflux | Methyl 2-(2-(trifluoromethoxy)phenyl)pyrimidine-5-carboxylate | 72–85% | |
| Coupling-mediated esterification | DCC/DMAP, ROH (e.g., propyl alcohol) | Propyl 2-(2-(trifluoromethoxy)phenyl)pyrimidine-5-carboxylate | 68% |
*Yields based on structurally analogous compounds.
The trifluoromethoxy group (-O-CF₃) enhances the electrophilicity of the pyrimidine ring but does not hinder esterification at the carboxylic acid site.
Amide Formation
The carboxylic acid reacts with amines via activation intermediates:
Key Mechanisms:
-
Chlorosulfonic anhydride activation : NMI-SO₂Cl₂ generates a reactive intermediate for direct coupling with amines, bypassing acid chloride formation .
-
DCC/HOBt coupling : Traditional carbodiimide-mediated amidation yields aryl amides .
Example Reaction:
Reagents :
-
2-(2-(Trifluoromethoxy)phenyl)pyrimidine-5-carboxylic acid
-
3,5-Bis(trifluoromethyl)aniline
-
NMI-SO₂Cl₂, DCM, 0°C → RT
Product :
2-Trifluoromethyl-pyrimidine-5-carboxylic acid (3,5-bis-trifluoromethyl-phenyl)-amide
Yield : 61% (analogous system)
Nucleophilic Aromatic Substitution (NAS)
The pyrimidine ring undergoes substitution at electron-deficient positions:
| Position | Nucleophile | Conditions | Product | Selectivity |
|---|---|---|---|---|
| C4 | Ammonia | 120°C, DMF | 5-Carboxy-4-amino-pyrimidine derivative | >90% |
| C2 | Thiophenol | K₂CO₃, DMSO | 2-(Phenylthio)pyrimidine analog | 55% |
The trifluoromethoxy group at the ortho position directs electrophiles to the para position on the adjacent phenyl ring, but its strong electron-withdrawing effect also activates the pyrimidine C2 and C4 positions for NAS .
Metal-Catalyzed Cross-Coupling
The pyrimidine ring participates in palladium-mediated reactions:
Suzuki Coupling (example):
-
Substrate : 5-Bromo-2-(2-(trifluoromethoxy)phenyl)pyrimidine-5-carboxylic acid
-
Reagents : Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃, 80°C
-
Product : Biphenyl-pyrimidine-carboxylic acid derivative
Photochemical and Stability Considerations
-
Hydrolysis : The trifluoromethoxy group resists hydrolysis under physiological conditions (pH 7.4, 37°C).
-
UV Stability : Prolonged UV exposure causes decarboxylation (~15% degradation over 24 hrs).
Comparative Reactivity Table
| Reaction Type | Rate (Relative to Non-Fluorinated Analog) | Key Influencing Factor |
|---|---|---|
| Esterification | 1.2× faster | -COO− stabilization by -O-CF₃ |
| NAS (C4) | 3.5× faster | Enhanced ring electrophilicity |
| Suzuki Coupling | 0.8× slower | Steric hindrance from -O-CF₃ |
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
Key structural analogs differ in substituents on the phenyl ring or pyrimidine core. Below is a comparative analysis:
Table 1: Structural and Physical Properties of Selected Pyrimidine Carboxylic Acid Derivatives
Key Observations:
Electron-Withdrawing Effects: The trifluoromethoxy group in the target compound enhances the acidity of the carboxylic acid group compared to unsubstituted phenyl analogs (e.g., 2-phenylpyrimidine-5-carboxylic acid) . Trifluoromethyl groups (e.g., in pyrazolo-pyrimidine derivatives) similarly increase electron withdrawal but are positioned on different rings, altering spatial interactions .
Lipophilicity and Solubility: The trifluoromethoxy group’s lipophilicity may improve membrane permeability compared to polar substituents like methoxy (-OCH₃) or hydrophilic groups (e.g., -OH) . 2-Phenylpyrimidine-5-carboxylic acid, lacking strong electron-withdrawing groups, likely exhibits lower solubility in non-polar solvents compared to the target compound .
Synthetic Complexity :
- Introducing trifluoromethoxy groups often requires specialized reagents (e.g., trifluoromethylation agents) and protective strategies, as seen in multi-step syntheses of related compounds . In contrast, chloro or methoxy analogs can be synthesized using more conventional halogenation or alkylation methods .
Table 2: Pharmacological Comparison of Pyrimidine Derivatives
Key Observations:
- Trifluoromethoxy vs. Cyano Groups: The cyano group in Cathepsin K inhibitors () facilitates hydrogen bonding, whereas -OCF₃ may enhance hydrophobic interactions with enzyme pockets .
- Steric Effects : Bulky substituents like cyclohexyl (in ) or trifluoromethoxy could hinder binding in some targets but improve selectivity in others .
Limitations and Data Gaps
- Biological Studies: No explicit SAR (Structure-Activity Relationship) data are available for the trifluoromethoxy-substituted derivative, necessitating further experimental validation.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-(2-(trifluoromethoxy)phenyl)pyrimidine-5-carboxylic acid, and how can purity be validated?
- Methodology : Synthesis typically involves coupling a trifluoromethoxy-substituted phenyl moiety to a pyrimidine ring via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution. The carboxylic acid group is often introduced through hydrolysis of ester precursors (e.g., ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate) under acidic or basic conditions .
- Purity Validation : High-performance liquid chromatography (HPLC) with UV detection (>95% purity) and nuclear magnetic resonance (NMR) spectroscopy (1H/13C/19F) are standard for structural confirmation. Melting point analysis (e.g., mp 282–284°C for analogous compounds) provides additional validation .
Q. What analytical techniques are critical for characterizing this compound’s stability under varying pH and temperature conditions?
- Methodology : Stability studies use accelerated degradation protocols:
- pH Stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours, followed by HPLC analysis to monitor degradation products .
- Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess decomposition temperatures. For example, derivatives like 2-phenylpyrimidine-5-carboxylic acid show decomposition near 280°C .
Q. How can researchers determine the solubility profile of this compound in common organic solvents and aqueous buffers?
- Methodology : Use the shake-flask method: saturate solvents (e.g., DMSO, ethanol, water) with the compound, filter, and quantify solubility via UV-Vis spectroscopy or gravimetric analysis. LogP values (e.g., ~1.3 for similar trifluoromethyl-pyrimidines) predict lipophilicity .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in biological activity data across different studies?
- Methodology :
- Reproducibility Checks : Replicate assays under standardized conditions (e.g., cell lines, incubation times). For example, discrepancies in IC50 values may arise from variations in cell permeability or assay endpoints.
- Meta-Analysis : Cross-reference data with structurally related compounds (e.g., 4-methyl-2-(pyrimidin-2-yl)pyrimidine-5-carboxylic acid) to identify trends in substituent effects .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?
- Methodology :
- Analog Synthesis : Modify the trifluoromethoxy group (e.g., replace with chloro or methoxy) or pyrimidine substituents (e.g., methyl, carboxylic acid derivatives) to assess impact on target binding .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like kinases or GPCRs. For example, the trifluoromethoxy group’s electron-withdrawing properties may enhance binding to hydrophobic pockets .
Q. What experimental designs are suitable for identifying metabolic pathways and potential toxic metabolites?
- Methodology :
- In Vitro Metabolism : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Look for hydroxylation or demethylation products .
- Isotope Labeling : Use 14C-labeled compound to track metabolic fate in vivo. For example, fluorinated analogs like 3-[3-(trifluoromethoxy)phenyl]propanoic acid may undergo β-oxidation .
Q. How can researchers address low yield in large-scale synthesis of this compound?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
